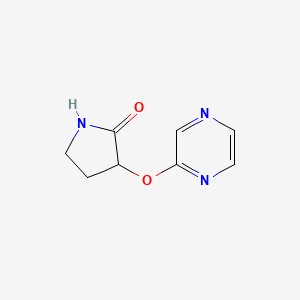

3-(Pyrazin-2-yloxy)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Pyrazin-2-yloxy)pyrrolidin-2-one” is a complex organic molecule that contains a pyrazine ring and a pyrrolidin-2-one ring . Pyrazine is a heterocyclic aromatic organic compound, while pyrrolidin-2-one, also known as γ-lactam, is a type of lactam with a four-membered ring .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, there are general methods for synthesizing pyrrolidin-2-ones and pyrazines . For instance, pyrrolidin-2-ones can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidin-2-ones and pyrazines can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Pyrazine and its derivatives are significant in the realm of chemical synthesis due to their role as key intermediates in the production of a variety of compounds. One notable application is the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. For instance, studies have demonstrated methodologies for creating pyrazolo[3,4-b]pyridines, highlighting the importance of pyrazine derivatives in synthesizing complex molecules with potential biomedical applications (Ana Donaire-Arias et al., 2022).

Biomedical Applications

In the biomedical field, pyrazine derivatives have shown promise as therapeutic agents. For example, analogues with modifications on the pyrazine ring have been identified as potent and selective inhibitors of PDK1, showcasing their potential as anticancer agents (Sean T. Murphy et al., 2011). This discovery underlines the versatility of pyrazine derivatives in drug design and their significant impact on developing treatments for cancer.

Ligand Design for Metal Complexes

Pyrazine derivatives are also extensively used in ligand design for metal complexes, contributing to the development of novel materials with unique properties. Iron(II) and cobalt(II) complexes involving pyrazine-based ligands have been explored for their unusual thermal and photochemical spin-state transitions, demonstrating the role of pyrazine derivatives in creating materials with potential applications in sensors and data storage technologies (L. J. K. Cook et al., 2013).

Drug Discovery

The structural versatility of pyrazine derivatives facilitates the exploration of novel pharmacophores, aiding in drug discovery processes. Research into 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones has yielded compounds suitable for screening against kinases and other cancer drug targets, highlighting the scaffold's potential in developing new therapeutic agents (L. Smyth et al., 2010).

Molecular Docking and Antimicrobial Activity

Pyrazine derivatives have been utilized in molecular docking studies to identify potential inhibitors of enzymes such as cathepsin D, which is implicated in cancer progression. The design and synthesis of novel fused pyrazolothiazole scaffolds based on pyrazine derivatives have shown promising antimicrobial and antioxidant activities, further demonstrating the wide-ranging applications of these compounds in both the pharmaceutical industry and research (H. F. Rizk et al., 2020).

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazinamide, a compound with a similar pyrazine structure, is a well-known first-line drug used in shortening tb therapy . Pyrrolidin-2-one, a component of the compound, is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities .

Mode of Action

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Biochemical Pathways

The formation of pyrrolidin-2-ones involves a cascade of reactions, suggesting that multiple biochemical pathways could potentially be affected .

Result of Action

Compounds with similar structures have been shown to exhibit significant biological activities .

Action Environment

The selectivity of similar compounds was easily tuned by using a specific oxidant and additive .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-pyrazin-2-yloxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-8-6(1-2-11-8)13-7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOJNAPPGUEHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)

![7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2987871.png)

![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)

![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)

![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)